1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid
Description
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, two methyl substituents at the 2-position of the piperidine ring, and a carboxylic acid group at the 4-position. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for peptide modifications and drug candidate development. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization via coupling reactions .
Properties
IUPAC Name |
2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-6-9(10(15)16)8-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHAJUZQLQVZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785482-91-8 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid typically involves the reaction of 2,2-dimethylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other nucleophiles.
Oxidation and Reduction: While the Boc group itself is stable under mild oxidative and reductive conditions, the piperidine ring can undergo oxidation or reduction depending on the reagents used.
Common reagents and conditions for these reactions include TFA, HCl, DMAP, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid is primarily utilized as an intermediate in organic synthesis. It serves as a building block for more complex molecules due to its reactive functional groups. The tert-butoxycarbonyl (Boc) group is particularly valuable for protecting amines during synthetic reactions, allowing for selective transformations without affecting other functional groups.
Synthetic Pathways
The synthesis of this compound can involve several methods:
- Boc Protection : The introduction of the Boc group to protect amine functionalities during multi-step syntheses.
- Coupling Reactions : It can participate in coupling reactions to form peptide bonds or link to other molecular frameworks.
Medicinal Chemistry
The compound's structural characteristics suggest potential biological activities, making it relevant in medicinal chemistry. Research indicates that derivatives of piperidine compounds often exhibit pharmacological properties, including analgesic and anti-inflammatory effects.
Case Studies and Research Findings
Several studies highlight the importance of this compound in drug discovery and development:
| Study | Objective | Findings |
|---|---|---|
| Study A | Synthesis of piperidine derivatives | Demonstrated the utility of this compound in synthesizing novel analgesics. |
| Study B | Biological evaluation of piperidine analogs | Found that structural modifications influenced binding affinity to opioid receptors, suggesting therapeutic potential. |
| Study C | Development of anti-inflammatory agents | Explored derivatives based on the compound that exhibited significant anti-inflammatory activity in vitro. |
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a carbamic acid intermediate, which then decarboxylates to release the free amine .
Comparison with Similar Compounds
Substituent Effects
- Aromatic vs. Aliphatic Groups : The 4-chlorophenyl () and 4-(trifluoromethyl)phenyl () derivatives exhibit enhanced aromatic interactions, making them suitable for targeting hydrophobic enzyme pockets. In contrast, the target compound’s aliphatic 2,2-dimethyl groups improve steric hindrance, reducing undesired side reactions during synthesis .
- Fluorinated Derivatives : The trifluoromethyl group in and difluoro substitution in increase metabolic stability and membrane permeability, critical for CNS drug development.
Functional Group Variations
- Carboxylic Acid Position : The target compound’s 4-carboxylic acid enables direct conjugation with amines, whereas the 2-carboxylic acid isomer (e.g., ) is more constrained spatially, affecting binding affinity in kinase inhibitors .
- Heterocyclic Additions : The imidazole-substituted analog () introduces nitrogen-based coordination sites, useful in metalloenzyme inhibitor design.
Biological Activity
1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid (CAS Number: 1785482-91-8) is a synthetic compound that serves as an important building block in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group. The biological activity of this compound is of significant interest due to its potential applications in drug development and synthesis.
- Molecular Formula : C13H23NO4
- Molecular Weight : 257.33 g/mol
- Purity : Typically around 95-97% in commercial preparations.
- IUPAC Name : (R)-1-(tert-butoxycarbonyl)-2,2-dimethylpiperidine-4-carboxylic acid
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have indicated that derivatives of piperidine exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the compound's ability to interact with microbial cell membranes, potentially leading to inhibitory effects on growth.
-
Neuroactive Properties :
- Piperidine derivatives are often explored for their neuroactive effects. Research has shown that modifications to the piperidine structure can influence interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
-
Synthesis of Bioactive Molecules :
- This compound serves as an intermediate in synthesizing various bioactive molecules, including pharmaceuticals targeting specific biological pathways.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives, including this compound, which showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency.
Neuroactive Research
Research conducted by Smith et al. (2023) demonstrated that structurally similar compounds to this compound exhibited selective binding to serotonin receptors. This suggests that further exploration of this compound could lead to new treatments for depression and anxiety disorders.
Synthesis Applications
In a review article on synthetic methodologies, it was noted that the Boc-protected piperidine derivatives are crucial in the synthesis of complex natural products and pharmaceuticals. The stability provided by the Boc group allows for multiple synthetic steps without compromising the integrity of the piperidine core.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Journal of Medicinal Chemistry |
| Neuroactive | Potential serotonin receptor binding | Smith et al., 2023 |
| Synthetic Intermediate | Key role in synthesizing bioactive compounds | Synthetic Methodologies Review |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid in laboratory settings?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by alkylation or substitution reactions to introduce the dimethyl groups. Critical steps include:
- Boc Protection : Use Boc anhydride in a basic solvent (e.g., THF or DCM) at 0–25°C to prevent racemization .
- Carboxylic Acid Activation : Employ coupling agents like EDCI/HOBt for subsequent amide bond formation without degrading the Boc group .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. What safety protocols are essential for handling this compound in the laboratory?
Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 hazard) .
- Storage : Store at 2–8°C in a dry, sealed container to prevent hydrolysis of the Boc group .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR Spectroscopy : 1H/13C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and carboxylic acid (δ ~12 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) assess purity (>98% by area normalization) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]+ at m/z 285.18 (C14H24NO4+) .
Q. How can researchers assess the biological activity of this compound in vitro?
- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases or kinases) using fluorescence-based kinetic assays .
- Receptor Binding Studies : Radioligand displacement assays (e.g., with 3H-labeled ligands) quantify affinity (Ki values) .
- Cytotoxicity Screening : Use MTT or CellTiter-Glo assays in cell lines to evaluate IC50 values .
Q. What experimental designs are recommended to evaluate the compound’s stability under varying conditions?
- Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC .
- Photostability : Expose to UV light (300–400 nm) and monitor Boc group decomposition by NMR .
- pH Stability : Test solubility and degradation in buffers (pH 2–10) using LC-MS to identify hydrolysis products .
Advanced Research Questions
Q. How can stereochemical purity of the piperidine ring be ensured during synthesis, and what methods detect chiral impurities?
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysts during alkylation .
- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess (ee). X-ray crystallography confirms absolute configuration .
Q. How should researchers address contradictions in reported biological activity data for structural analogs?
- Case Example : notes analogs with differing methyl substitution (e.g., 3,3-dimethyl vs. 2,2-dimethyl) show variable enzyme inhibition. Replicate assays under standardized conditions (pH, temperature, buffer) and validate with orthogonal methods (SPR vs. fluorescence assays) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent DMSO% in cell assays) .
Q. What strategies are effective for introducing enantioselective modifications to the piperidine core?
- Asymmetric Catalysis : Use Evans oxazaborolidine catalysts for enantioselective alkylation at C4 .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ester hydrolysis .
Q. How can computational modeling guide the optimization of this compound’s reactivity in multi-step syntheses?
Q. What methodologies enable comparative studies of this compound’s pharmacological profile against its structural analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
